N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Description
N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[222]octane-6-carboxamide is a complex organic compound that features a thiazole ring, a bicyclic octane structure, and a carboxamide group
Properties
IUPAC Name |
N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-9(15-18-7-10(2)20-15)6-17-14(19)12-5-11-3-4-13(12)16-8-11/h7,9,11-13,16H,3-6,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOEVDTQMTOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)CNC(=O)C2CC3CCC2NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides Industrial production methods may utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with DNA or proteins, inducing cytotoxic effects in cancer cells .
Comparison with Similar Compounds
N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-2-azabicyclo[2.2.2]octane-6-carboxamide can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring but differs in its overall structure and specific biological activity.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Tiazofurin: An antineoplastic agent that targets cellular metabolism.
The uniqueness of this compound lies in its bicyclic octane structure and the specific positioning of functional groups, which confer distinct chemical and biological properties.
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